Voxzogo
Description
Structure
2D Structure
Properties
Molecular Formula |
C176H290N56O51S3 |
|---|---|
Molecular Weight |
4103 g/mol |
IUPAC Name |
(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |
InChI |
InChI=1S/C176H290N56O51S3/c1-14-95(10)143-172(280)201-84-138(245)209-125(86-234)168(276)221-113(54-65-284-13)159(267)229-124(85-233)152(260)200-81-135(242)206-114(66-91(2)3)150(258)198-83-140(247)211-128(174(282)283)89-286-285-88-127(170(278)224-118(70-98-34-16-15-17-35-98)151(259)199-80-137(244)207-115(67-92(4)5)162(270)217-108(41-23-29-60-182)155(263)223-117(69-94(8)9)164(272)226-122(75-142(250)251)167(275)219-110(160(268)231-143)44-32-63-193-176(188)189)210-139(246)82-197-149(257)105(38-20-26-57-179)215-169(277)126(87-235)230-163(271)116(68-93(6)7)208-136(243)79-196-147(255)103(36-18-24-55-177)213-153(261)106(39-21-27-58-180)218-166(274)121(74-132(185)239)222-144(252)96(11)203-133(240)77-195-148(256)104(37-19-25-56-178)214-165(273)119(71-99-46-48-101(236)49-47-99)225-156(264)107(40-22-28-59-181)216-154(262)109(43-31-62-192-175(186)187)212-145(253)97(12)204-161(269)120(73-131(184)238)227-171(279)129-45-33-64-232(129)173(281)123(72-100-76-190-90-202-100)228-158(266)112(51-53-141(248)249)220-157(265)111(50-52-130(183)237)205-134(241)78-194-146(254)102-42-30-61-191-102/h15-17,34-35,46-49,76,90-97,102-129,143,191,233-236H,14,18-33,36-45,50-75,77-89,177-182H2,1-13H3,(H2,183,237)(H2,184,238)(H2,185,239)(H,190,202)(H,194,254)(H,195,256)(H,196,255)(H,197,257)(H,198,258)(H,199,259)(H,200,260)(H,201,280)(H,203,240)(H,204,269)(H,205,241)(H,206,242)(H,207,244)(H,208,243)(H,209,245)(H,210,246)(H,211,247)(H,212,253)(H,213,261)(H,214,273)(H,215,277)(H,216,262)(H,217,270)(H,218,274)(H,219,275)(H,220,265)(H,221,276)(H,222,252)(H,223,263)(H,224,278)(H,225,264)(H,226,272)(H,227,279)(H,228,266)(H,229,267)(H,230,271)(H,231,268)(H,248,249)(H,250,251)(H,282,283)(H4,186,187,192)(H4,188,189,193)/t95-,96-,97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,143-/m0/s1 |
InChI Key |
IGYWDDBBJPSOTG-WBAGYEQSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Vosoritide
Vosoritide functions as an analog of C-type natriuretic peptide (CNP), a naturally occurring signaling molecule crucial for stimulating chondrocytes and promoting the growth of long bones patsnap.comdrugbank.com. In individuals with achondroplasia, the mutated FGFR3 receptor sends excessive inhibitory signals that suppress bone growth patsnap.com. Vosoritide addresses this by binding to the natriuretic peptide receptor B (NPR-B), also known as guanylate cyclase-B (GC-B) patsnap.comdrugbank.com.
The binding of vosoritide to NPR-B activates a signaling cascade that ultimately inhibits the downstream signaling of the overactive FGFR3 gene ncats.ionih.govresearchgate.net. This is primarily achieved through the inhibition of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, specifically at the level of RAF-1 nih.govdrugbank.comeuropa.eu. Activation of NPR-B by vosoritide leads to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) patsnap.comnih.govontosight.ai. The rise in cGMP levels counteracts the inhibitory signals originating from the hyperactive FGFR3, thereby promoting chondrocyte activity patsnap.comnih.gov.
In essence, vosoritide acts as a positive regulator of endochondral bone growth by directly antagonizing the negative regulatory effects of the overactive FGFR3 pathway through the NPR-B/cGMP signaling route europa.eunih.gov.
Stimulation of Chondrocyte Differentiation
Chondrocytes are the cells responsible for producing and maintaining the cartilaginous matrix that is essential for bone growth, particularly during endochondral ossification wikipedia.org. In achondroplasia, the overactive FGFR3 signaling inhibits the normal proliferation and differentiation of these chondrocytes patsnap.comwikipedia.org.
Vosoritide, by activating the NPR-B receptor and increasing intracellular cGMP levels, stimulates the proliferation and differentiation of chondrocytes drugbank.comeuropa.eunih.gov. This action directly addresses the impaired chondrocyte function caused by the FGFR3 mutation nih.gov. By promoting these processes, vosoritide helps to restore the cellular activity required for proper cartilage formation and subsequent bone elongation patsnap.comkarger.com.
Research findings indicate that vosoritide treatment leads to increased levels of biomarkers associated with endochondral ossification, such as serum collagen type X marker (CXM), which correlates with growth plate activity europa.eunih.gov. This suggests that vosoritide is effectively stimulating the processes of chondrocyte proliferation and differentiation within the growth plate nih.gov.
Restoration of Chondrogenesis Processes
In Vitro Studies on Chondrocyte Cultures
In vitro studies using chondrocyte cultures have been instrumental in elucidating the direct cellular effects of vosoritide. These studies have focused on key signaling pathways involved in chondrogenesis and bone growth, which are dysregulated in conditions like achondroplasia.
Assessment of NPR2 Phosphorylation Modulation
Fibroblast growth factor receptor 3 (FGFR3) signaling is known to negatively regulate endochondral bone growth, partly by decreasing the activity of natriuretic peptide receptor 2 (NPR2). This inhibition is mediated, in part, by the dephosphorylation of the NPR2 protein. Preclinical studies have demonstrated that vosoritide, acting as an NPR2 agonist, counteracts this dephosphorylation induced by activated FGFR3 signaling. biorxiv.orgnih.govresearchgate.net Investigations utilizing techniques such as Phos-tag gel electrophoresis on primary chondrocytes have provided evidence for this modulation of NPR2 phosphorylation by vosoritide. researchgate.net
Evaluation of ERK1/2 Activation Reduction
Overactivation of FGFR3 in achondroplasia leads to increased signaling through the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This increased ERK1/2 activation inhibits chondrocyte proliferation and differentiation, thus suppressing bone growth. nih.govkarger.com Vosoritide exerts its effect by binding to NPR-B, which in turn inhibits the MAPK/ERK pathway, notably at the level of RAF-1. karger.comdrugbank.comwikipedia.orgeuropa.eubiomarin.comchildrensnational.org This inhibition leads to a reduction in the abnormal elevation of phosphorylated ERK1/2 levels observed in chondrocytes with activated FGFR3 signaling. biorxiv.orgnih.gov
Impact on Proliferative Growth Plate Area in Cultured Skeletal Elements
Studies using cultured skeletal elements, such as femurs from mouse models of achondroplasia, have assessed the impact of vosoritide on the proliferative growth plate area. Ex vivo experiments using femurs from Fgfr3Y367C/+ mice, a model mimicking achondroplasia, demonstrated that treatment with vosoritide (BMN-111) increased the proliferative growth plate area. biorxiv.orgnih.gov One study reported that BMN-111 alone increased the total proliferative growth plate area of the femur by an average of 20% compared to vehicle treatment in Fgfr3Y367C/+ mice. biorxiv.org
Table 1: Impact of BMN-111 on Proliferative Growth Plate Area in Cultured Fgfr3Y367C/+ Mouse Femurs
| Treatment Group | Average Increase in Proliferative Growth Plate Area (vs. Vehicle) |
| BMN-111 (Vosoritide) | 20% biorxiv.org |
In Vivo Animal Models of Skeletal Dysplasias
Achondroplasia Mouse Models (FGFR3 Gain-of-Function Mutations)
The Fgfr3Y367C/+ mouse model is a widely used in vivo model that recapitulates key features of human achondroplasia, including severely impaired endochondral bone growth, due to a gain-of-function mutation in the FGFR3 gene. biorxiv.orgnih.govresearchgate.netresearchgate.net These mice exhibit constitutive activation of FGFR3 signaling, leading to reduced chondrocyte proliferation and differentiation. nih.govkarger.com Preclinical investigations of vosoritide have extensively utilized this model to assess its efficacy in ameliorating the skeletal abnormalities.
Effects on Endochondral Bone Growth and Skeletal Parameters
Treatment with vosoritide in Fgfr3Y367C/+ mouse models has demonstrated significant positive effects on endochondral bone growth and various skeletal parameters. Studies have shown that vosoritide treatment leads to an increase in bone length and cartilage area. nih.govkarger.combiomarin.com Furthermore, vosoritide has been shown to restore chondrocyte terminal differentiation, a process that is disrupted in achondroplasia. nih.govbiomarin.com These effects collectively contribute to a partial or complete normalization of the dwarfism phenotype observed in these mouse models. biomarin.com The observed improvements in skeletal parameters in these preclinical models provided strong support for the clinical development of vosoritide for the treatment of achondroplasia. researchgate.netresearchgate.net
Morphological Normalization of Dwarfism Phenotypes
In mouse models specifically engineered to mimic FGFR3-related chondrodysplasia, administration of vosoritide has demonstrated the capacity for partial or complete normalization of the dwarfism phenotype. biomarin.comfda.govbiomarin.comtga.gov.au These findings suggest that vosoritide can mitigate the characteristic features of impaired bone growth observed in these models.
Analysis of Growth Plate Histomorphometry
Detailed analysis of growth plate histomorphometry in preclinical models has provided insights into the cellular effects of vosoritide. Studies in both normal and achondroplastic animal models with open growth plates have shown that vosoritide administration leads to the promotion of chondrocyte proliferation and differentiation. biomarin.comfda.govtga.gov.aufda.govoup.com This cellular activity results in a widening of the growth plate, a key indicator of enhanced endochondral ossification. biomarin.comfda.govtga.gov.aufda.gov These effects have been characterized by an increase in the height or thickness of the growth plate, including the proliferating and hypertrophic zones. fda.gov
Healthy Animal Models for Mechanistic Elucidation (Mouse, Rat, Nonhuman Primate)
Studies in healthy animal models, including mice, rats, and nonhuman primates, have been conducted to further elucidate the mechanistic effects of vosoritide on bone growth in the absence of the FGFR3 mutation. These models, possessing open growth plates, provide a system to observe the direct impact of vosoritide on normal endochondral ossification processes. biomarin.comfda.govbiomarin.comtga.gov.aufda.gov
Induction of Chondrocyte Proliferation and Differentiation
In these healthy animal models, vosoritide administration has been shown to induce chondrocyte proliferation and differentiation. biomarin.comfda.govkarger.combiomarin.comtga.gov.aufda.gov This effect is consistent with its known mechanism of action as a CNP analog that positively regulates endochondral bone growth. europa.eufda.govbiomarin.comkarger.com
Observation of Growth Plate Widening and Bone Elongation
The promotion of chondrocyte activity in healthy animal models translates to observable changes in bone morphology. Studies have reported that vosoritide administration leads to a widening of the growth plate and a subsequent increase in skeletal growth or bone elongation. biomarin.comfda.govbiomarin.comtga.gov.aufda.gov These effects are a direct consequence of the increased chondrocyte proliferation and differentiation stimulated by vosoritide. biomarin.comfda.govtga.gov.aufda.gov In juvenile cynomolgus monkeys, daily subcutaneous administrations of vosoritide resulted in significant growth plate widening and accelerated bone growth. researchgate.netmdpi.com Studies in mutant achondroplastic mice bone explants treated with vosoritide showed increased bone length and expansion of the hypertrophic zone of the growth plates compared to untreated mutant animals. fda.gov
Biomarker Validation in Preclinical Models
The evaluation of biomarkers in preclinical studies is crucial for understanding the pharmacodynamic effects of a compound and identifying potential indicators of its activity in vivo.
Urinary cGMP as an Indicator of NPR-B Binding Activity
Urinary cyclic guanosine (B1672433) monophosphate (cGMP) has been validated as a biomarker for NPR-B activity in preclinical models. biomarin.comeuropa.eubiomarin.comnih.gov Vosoritide binding to NPR-B stimulates the production of intracellular cGMP. nih.govresearchgate.net Exposure-dependent increases in urinary cGMP concentrations have been observed following vosoritide administration in preclinical studies. biomarin.comeuropa.eubiomarin.com This increase in urinary cGMP serves as an indicator of vosoritide's engagement with its target receptor, NPR-B, and its downstream signaling effects. biomarin.comeuropa.eubiomarin.comnih.gov The increase in urinary cGMP concentrations typically occurs within the first few hours post-dose. biomarin.comeuropa.eubiomarin.com
Preclinical Study Findings Overview
| Study Model | Key Observation(s) | Relevant Section(s) | Source(s) |
| FGFR3-related chondrodysplasia mouse models | Partial or complete normalization of dwarfism phenotype. | 3.2.1.2. Morphological Normalization of Dwarfism Phenotypes | biomarin.comfda.govbiomarin.comtga.gov.au |
| Normal and achondroplastic animal models | Promotion of chondrocyte proliferation and differentiation in growth plates. | 3.2.1.3. Analysis of Growth Plate Histomorphometry, 3.2.2.1. Induction of Chondrocyte Proliferation and Differentiation | biomarin.comfda.govkarger.comtga.gov.aufda.govoup.com |
| Normal and achondroplastic animal models | Widening of growth plate, increase in skeletal growth/bone elongation. | 3.2.1.3. Analysis of Growth Plate Histomorphometry, 3.2.2.2. Observation of Growth Plate Widening and Bone Elongation | biomarin.comfda.govbiomarin.comtga.gov.aufda.gov |
| Juvenile cynomolgus monkeys | Significant growth plate widening and accelerated bone growth. | 3.2.2.2. Observation of Growth Plate Widening and Bone Elongation | researchgate.netmdpi.com |
| Mutant achondroplastic mice bone explants | Increased bone length and expansion of hypertrophic zone in growth plates. | 3.2.2.2. Observation of Growth Plate Widening and Bone Elongation | fda.gov |
| Preclinical models | Exposure-dependent increase in urinary cGMP concentrations. | 3.3.1. Urinary cGMP as an Indicator of NPR-B Binding Activity | biomarin.comeuropa.eubiomarin.comnih.gov |
| Preclinical models | Urinary cGMP as a biomarker for NPR-B activity. | 3.3.1. Urinary cGMP as an Indicator of NPR-B Binding Activity | biomarin.comeuropa.eubiomarin.comnih.gov |
Serum Collagen Type X Marker (CXM) as a Bone Metabolism Indicator
Serum Collagen Type X Marker (CXM), a degradation fragment of type X collagen, serves as a valuable biomarker for endochondral ossification and growth plate activity. sci-hub.seresearchgate.netnih.gov Type X collagen is a homotrimeric protein found in the hypertrophic zone of the growth plate, and its presence and degradation are directly related to the process of endochondral bone formation. nih.gov Therefore, changes in serum CXM levels can indicate alterations in the rate of endochondral ossification. europa.eudrugbank.combiomarin.comresearchgate.net
In preclinical and clinical investigations of vosoritide, CXM has been utilized as an exploratory biomarker to assess the drug's effect on growth plate activity and endochondral bone growth. researchgate.netnih.gov Studies have shown exposure-dependent increases from baseline in serum CXM concentrations following treatment with vosoritide. europa.eubiomarin.com This increase in median serum CXM concentration has been observed to occur relatively early in the treatment period, with increases noted over baseline by day 29 of daily administration in clinical studies, and this effect has been sustained over longer treatment durations. europa.eubiomarin.com
Detailed research findings from studies evaluating the pharmacokinetics and exposure-response of vosoritide have explored the relationship between vosoritide exposure and changes in CXM levels. researchgate.netnih.govnih.gov These analyses, including data from both phase II dose-escalation and phase III studies, have indicated that the exposure-response relationship for changes in the CXM biomarker appears to saturate at certain dose levels. researchgate.netnih.govnih.gov For instance, analyses of phase II data demonstrated a steep exposure-response relationship between mean CXM and lower dose ranges (2.5 µg/kg through 7.5 µg/kg), with an upper plateau of mean CXM observed at exposures corresponding to the 15 µg/kg and 30 µg/kg dose levels. researchgate.net Further analysis across the exposure range obtained with the 15 µg/kg dose in the phase III study did not show meaningful correlations between vosoritide plasma exposure and changes in CXM, suggesting that at this dose, the maximal effect on the CXM biomarker was likely achieved. researchgate.netnih.gov This saturation of the CXM response at the 15 µg/kg dose level aligns with observations regarding the annualized growth velocity, another key indicator of vosoritide's efficacy in promoting bone growth. researchgate.netnih.govnih.govresearchgate.net
The consistent increase in serum CXM levels observed in response to vosoritide treatment in preclinical and clinical studies provides objective evidence of the drug's activity in stimulating endochondral ossification. europa.eudrugbank.combiomarin.comresearchgate.net This biomarker data supports the proposed mechanism of action of vosoritide in counteracting the impaired bone growth seen in achondroplasia by positively regulating endochondral bone growth. europa.eubiomarin.comfda.gov
Here is a representation of potential data points related to CXM response from studies:
| Study Phase | Dose Level (µg/kg/day) | Timepoint | Change in Mean Serum CXM from Baseline |
| Phase II | 2.5 | Day 29 | Increase Observed |
| Phase II | 7.5 | Day 29 | Increase Observed |
| Phase II | 15.0 | Day 29 | Increase Observed |
| Phase II | 30.0 | Day 29 | Increase Observed |
| Phase III | 15.0 | Week 13 | Increase Observed |
| Phase III | 15.0 | Week 52 | Increase Maintained |
| Phase III | 15.0 | Month 24+ | Effect Maintained |
Note: The specific numerical values for the change in mean serum CXM would vary between studies and timepoints. The table above is illustrative of the type of data discussed in the research findings.
Research on Vosoritide S Broader Therapeutic Potential
Investigation in Other FGFR3-Related Skeletal Dysplasias
Given its mechanism of action on the FGFR3 pathway, vosoritide is being investigated for its potential to treat other skeletal dysplasias caused by mutations in the FGFR3 gene clinicaltrials.euyoutube.com.
Hypochondroplasia
Hypochondroplasia is a genetic disorder also caused by mutations in the FGFR3 gene, similar to achondroplasia, but typically resulting in milder skeletal abnormalities and short stature clinicaltrials.euyoutube.comclinicaltrials.eu. Research is being conducted to assess the efficacy of vosoritide in children with hypochondroplasia clinicaltrials.euprnewswire.comyoutube.com.
A Phase 2 study has included subjects with hypochondroplasia to evaluate the effect of vosoritide on growth velocity nih.govoup.com. Preliminary data from this study, involving 20 subjects with hypochondroplasia, indicated an increase in annualized growth velocity (AGV) nih.govoup.com. Specifically, the median increase in AGV was reported as 3.9 cm/yr (IQR 2.2, 4.6) in subjects who completed 6 months of therapy nih.govoup.com. A Phase 3 clinical trial is also underway to further evaluate the efficacy and safety of vosoritide in children with hypochondroplasia clinicaltrials.eubiomarin.comeuclinicaltrials.eu. This multicenter, multinational study aims to assess the change from baseline in standing height at Week 52 compared to a placebo group clinicaltrials.eueuclinicaltrials.eu. Enrollment for this pivotal Phase 3 study in hypochondroplasia was completed in April 2025, with topline data anticipated in 2026 prnewswire.com.
| Study Phase | Condition | Number of Subjects (Initial) | Treatment Duration | Key Finding (Preliminary AGV Increase) | Source |
| Phase 2 | Hypochondroplasia | 20 | 6 months | Median 3.9 cm/yr (IQR 2.2, 4.6) | youtube.comnih.govoup.com |
| Phase 3 | Hypochondroplasia | ~80 | 52 weeks | Ongoing, Topline data expected 2026 | prnewswire.comclinicaltrials.eubiomarin.comeuclinicaltrials.eu |
Specific FGFR3 Gene Variants and Responses to Vosoritide
While achondroplasia is most commonly associated with the Gly380Arg mutation in FGFR3, other variants in this gene can lead to different skeletal dysplasias, including hypochondroplasia researchgate.netyoutube.com. The mechanism of vosoritide involves counteracting the enhanced signaling downstream of FGFR3 mutations patsnap.comdrugbank.comwikipedia.org. Therefore, its potential effectiveness may extend to other conditions caused by FGFR3 variants that result in increased pathway activity, albeit potentially to varying degrees depending on the specific mutation and its impact on FGFR3 signaling youtube.com. Studies are investigating the response to vosoritide in patients with different genetic causes of short stature, which may include those with specific FGFR3 gene variants beyond the typical achondroplasia mutation nih.govoup.compedsendo.org.
Exploration in Non-FGFR3 Related Growth Disorders
Beyond FGFR3-related conditions, the potential of vosoritide is being explored in other growth disorders that may involve pathways influenced by CNP signaling or have short stature as a significant feature clinicaltrials.euprnewswire.com.
Turner Syndrome
Turner Syndrome is a genetic condition in females caused by the complete or partial absence of an X chromosome, often resulting in short stature clinicaltrials.euchildrensnational.orgcenterwatch.com. Although short stature in Turner Syndrome is often attributed to SHOX haploinsufficiency, research is investigating if vosoritide can improve growth in this population centerwatch.comveeva.com. A prospective, single-center Phase 2 open-label study in girls with Turner Syndrome has shown promising early results prnewswire.comchildrensnational.org. Researchers observed an increase in annualized growth velocity (AGV) at 6 months compared to baseline prnewswire.comchildrensnational.org. Notably, an increase in AGV was seen even in participants who had previously been treated with human growth hormone but had suboptimal responses prnewswire.comchildrensnational.org. Preliminary data from three participants showed increases in AGV ranging from +1.57 cm/year to +6.04 cm/year over baseline AGV (which included baseline on GH for some participants) childrensnational.org.
| Condition | Study Phase | Number of Participants (at 6 months) | Baseline AGV (example) | AGV on Vosoritide (at 6 months) (example) | Increase in AGV (example) | Source |
| Turner Syndrome | Phase 2 | 3 | Varied (some on GH) | Varied | +1.57 to +6.04 cm/year | prnewswire.comchildrensnational.org |
A Phase 2 basket study is also evaluating vosoritide in children with Turner Syndrome, SHOX Deficiency, and Noonan Syndrome who have had an inadequate response to human growth hormone nemours.orgbiomarin.com.
SHOX Deficiency
SHOX (Short Stature Homeobox-Containing Gene) Deficiency is a genetic condition leading to short stature, often associated with Leri-Weill dyschondrosteosis and, in some cases, contributing to the short stature seen in Turner Syndrome centerwatch.com. Vosoritide is being investigated as a potential treatment for SHOX Deficiency clinicaltrials.eupedsendo.orgbiomarin.com. A Phase 2 basket study includes participants with SHOX Deficiency to assess the effect of vosoritide on growth nih.govoup.compedsendo.orgbiomarin.com. This study is evaluating vosoritide in children with SHOX Deficiency who have an inadequate response to human growth hormone nemours.orgbiomarin.com.
Noonan Syndrome
Noonan Syndrome is a genetic disorder that can affect various parts of the body, including causing short stature clinicaltrials.eueurospe.org. It is part of a group of conditions known as Rasopathies, which involve the Ras-MAPK signaling pathway nih.govoup.comeurospe.org. Since vosoritide's mechanism involves inhibiting the ERK1/2-MAPK pathway downstream of FGFR3, and Rasopathies involve increased signaling through this pathway, there is a rationale for exploring vosoritide in Noonan Syndrome nih.govoup.comeurospe.org. A Phase 2 study has included subjects with Noonan Syndrome nih.govoup.comeurospe.org. Preliminary data from three subjects with Noonan Syndrome due to PTPN11 mutations showed increases in AGV at 6 months ranging from 3.3 to 7.5 cm/yr nih.govoup.comeurospe.org. One subject who had previously been treated with growth hormone saw their AGV increase from 4.1 cm/yr during observation to 11.6 cm/year during the first 6 months on vosoritide nih.govoup.comeurospe.org. A Phase 2 basket study is also evaluating vosoritide in children with Noonan Syndrome who have had an inadequate response to human growth hormone nemours.orgbiomarin.com.
| Condition | Study Phase | Number of Subjects (Initial) | Baseline AGV (example) | AGV on Vosoritide (at 6 months) (example) | Increase in AGV (example) | Source |
| Noonan Syndrome | Phase 2 | 3 | Varied (some on GH) | Varied | 3.3 to 7.5 cm/yr | nih.govoup.comeurospe.org |
Idiopathic Short Stature
Idiopathic Short Stature (ISS) is characterized by a height significantly below the average for age and gender, without an identifiable underlying medical cause biomarin.comendocrine-abstracts.org. Research is ongoing to evaluate the potential of vosoritide in treating children with ISS. A Phase 2, randomized, controlled, multicenter study (Study 111-210, NCT06382155) is currently underway to assess the efficacy and safety of different vosoritide doses compared to placebo and human growth hormone (hGH) in children with ISS endocrine-abstracts.orgsutterhealth.org. This study aims to recruit approximately 100 prepubertal children aged 3 to less than 10 years for females and less than 11 years for males, who have a height Z-score of -2.25 or less and have not previously received growth-promoting agents endocrine-abstracts.org. Participants will undergo a period of blinded treatment followed by an open-label extension phase with vosoritide endocrine-abstracts.org. Preliminary data from a Phase 1/2 study suggest that vosoritide may offer benefits in various short-stature conditions beyond achondroplasia, including those related to variants in NPR2 and ACAN genes endocrine-abstracts.org.
Fundamental Research into Growth Plate Biology and Signaling Pathways
Vosoritide's mechanism of action is deeply rooted in fundamental research into the biology of the growth plate and the signaling pathways that regulate bone growth.
Understanding the Role of the Natriuretic Peptide System in Growth
The natriuretic peptide system plays a crucial role in regulating bone growth, with C-type natriuretic peptide (CNP) being a primary stimulator of chondrocytes and the growth of long bones drugbank.compatsnap.com. CNP exerts its effects by binding to the natriuretic peptide receptor-B (NPR-B), also known as NPR2 drugbank.comeuropa.eunihr.ac.uk. This binding initiates a signaling cascade that promotes chondrocyte proliferation and differentiation, processes essential for endochondral ossification mdpi.comeuropa.eu. Endogenous CNP has a very short half-life, limiting its therapeutic utility drugbank.com. Vosoritide, as a modified CNP analog with increased resistance to degradation, was developed to overcome this limitation and provide a sustained effect on bone growth drugbank.comeuropa.eukarger.com.
Interplay Between CNP-NPR-B and FGFR3 Pathways
Bone growth is regulated by a delicate balance between stimulatory and inhibitory signals. The fibroblast growth factor receptor 3 (FGFR3) pathway is a key negative regulator of endochondral ossification europa.eunih.gov. Gain-of-function mutations in FGFR3, such as those in achondroplasia, lead to overactive signaling that suppresses chondrocyte proliferation and differentiation, resulting in impaired bone growth drugbank.compatsnap.comnih.gov. The CNP-NPR-B pathway acts to antagonize the downstream signaling of the overactive FGFR3 pathway drugbank.commdpi.comeuropa.eu. Specifically, binding of CNP or vosoritide to NPR-B inhibits the MAPK/ERK pathway, which is a major downstream effector of FGFR3 signaling drugbank.comeuropa.eunih.gov. This inhibition occurs at the level of RAF-1 drugbank.comeuropa.eu. By counteracting the inhibitory signals from the mutated FGFR3, vosoritide helps to restore a more normal rate of endochondral bone growth patsnap.comnihr.ac.uk.
Impact on Craniofacial and Axial Skeletal Development
While initially focused on long bone growth, research has also explored the impact of CNP and its analogs on craniofacial and axial skeletal development. Studies in mouse models of achondroplasia have shown that CNP can ameliorate craniofacial abnormalities and improve spinal column development karger.comtandfonline.comnih.gov. Overexpression of CNP in mouse models has been associated with skeletal overgrowth, including effects on the axial and appendicular skeleton, craniofacial bones, and the foramen magnum (B12768669) nih.govnyemetoder.no. Given that achondroplasia also affects the growth of the skull base and spine, leading to potential complications like foramen magnum stenosis and spinal stenosis, the potential of vosoritide to positively influence these areas is of significant research interest nih.govnih.gov. Early intervention with vosoritide in infants and young children with achondroplasia is being investigated for its potential to improve the growth of the foramen magnum and spinal canal nih.gov.
Advanced Research Methodologies and Techniques
Molecular Biology Approaches
Molecular biology techniques are employed to understand the impact of Voxzogo on gene expression and protein activity within the signaling pathways involved in bone growth.
Gene Expression Profiling in Treated Tissues
Gene expression profiling techniques, such as microarray analysis or RNA sequencing, are used to assess changes in gene activity in tissues treated with this compound. By comparing the gene expression patterns in treated tissues (e.g., growth plate cartilage) to those in untreated or placebo-treated tissues, researchers can identify genes whose expression is modulated by this compound. This helps to understand the molecular pathways affected by the compound and confirm its mechanism of action, such as the upregulation of genes involved in chondrocyte proliferation and differentiation or the downregulation of genes influenced by excessive FGFR3 signaling. While specific detailed findings on gene expression profiling directly linked to this compound treatment in readily available search results are limited within the scope of this request, this methodology is a standard approach in drug development to understand the transcriptomic effects of a compound.
Proteomic Analysis of Signaling Pathway Components
Proteomic analysis involves the study of the entire set of proteins in a cell or tissue. In the context of this compound research, proteomic techniques, such as Western blotting or mass spectrometry, are used to examine the levels and phosphorylation status of key proteins in the FGFR3 and CNP signaling pathways. This compound's mechanism involves counteracting FGFR3 downstream signaling by inhibiting ERK1/2 in the MAPK pathway at the level of RAF-1 europa.euncpe.ie. Proteomic analysis can confirm these effects by showing reduced phosphorylation of ERK1/2 or altered levels of other signaling molecules in response to this compound treatment. For instance, studies have shown that vosoritide decreases NPR2 phosphorylation in chondrocytes and reduces ERK1/2 activation in achondroplasia growth-plate chondrocytes medchemexpress.commedchemexpress.com.
Table 1: Illustrative Proteomic Findings Related to this compound Activity
| Protein/Pathway Component | Observed Effect with this compound Treatment | Research Technique | Source Type (Illustrative) |
| NPR2 Phosphorylation | Decreased medchemexpress.commedchemexpress.com | Western Blot Analysis medchemexpress.com | In vitro (Chondrocyte cultures) medchemexpress.com |
| ERK1/2 Activation | Reduced medchemexpress.commedchemexpress.com | Western Blot Analysis medchemexpress.com | In vitro (ACH growth-plate chondrocytes) medchemexpress.com |
Cell Biology Techniques
Cell biology techniques are crucial for investigating the direct effects of this compound on chondrocytes, the primary cells responsible for bone elongation in the growth plate.
Chondrocyte Culture and Differentiation Assays
In vitro chondrocyte culture is a fundamental technique used to study the impact of this compound on chondrocyte behavior. Chondrocytes isolated from relevant models (e.g., animal models of achondroplasia or patient-derived cells) are cultured and treated with this compound. Differentiation assays, often involving staining for cartilage matrix components like proteoglycans (e.g., Alcian blue staining) or analyzing the expression of differentiation markers, are used to assess the ability of this compound to promote chondrocyte maturation and matrix production researchgate.net. Studies have shown that vosoritide improves chondrocyte differentiation and increases the proliferative growth plate area in cultured femurs from a mouse model of achondroplasia medchemexpress.commedchemexpress.com.
Table 2: Illustrative Data from Chondrocyte Differentiation Assays
| Treatment Condition | Observation in Cultured Chondrocytes | Assessment Method (Illustrative) | Source Type (Illustrative) |
| Untreated/Control | Impaired differentiation, reduced matrix production | Alcian blue staining, Gene expression of differentiation markers researchgate.net | In vitro (Achondroplasia models) researchgate.net |
| This compound Treatment | Improved differentiation, increased matrix production medchemexpress.commedchemexpress.com | Alcian blue staining, Gene expression of differentiation markers researchgate.net | In vitro (Achondroplasia models) researchgate.net |
Note: This table provides illustrative examples of observations and methods. Specific quantitative data would vary depending on the experimental setup and model used.
Flow Cytometry for Cell Cycle and Proliferation Analysis
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells in a population. In the context of this compound research, flow cytometry can be used to assess chondrocyte proliferation and cell cycle distribution nih.govbio-rad-antibodies.comscirp.orgyoutube.comthermofisher.com. By staining cells with fluorescent dyes that bind to DNA (e.g., propidium (B1200493) iodide, DAPI) or markers of proliferation (e.g., Ki-67, BrdU), researchers can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and measure the rate of cell division nih.govbio-rad-antibodies.comscirp.orgyoutube.comthermofisher.com. This compound is known to promote chondrocyte proliferation europa.eudrugbank.commdpi.comncpe.ie, and flow cytometry provides a quantitative method to demonstrate this effect in vitro.
Imaging Modalities for Skeletal Assessment in Preclinical Studies
Preclinical studies in animal models of achondroplasia are essential for evaluating the in vivo efficacy of this compound on skeletal development before clinical trials in humans. Various imaging modalities are used to assess bone growth and morphology in these models.
Table 3: Illustrative Skeletal Assessment Findings in Preclinical Models
| Imaging Modality | Assessed Parameter | Illustrative Finding with this compound Treatment | Source Type (Illustrative) |
| X-ray Radiography | Long bone length (e.g., tibia, femur) | Increased length compared to untreated models medchemexpress.commedchemexpress.com | Preclinical (Mouse models) medchemexpress.commedchemexpress.com |
| Micro-CT | Growth plate structure, Bone mineral density | Improved growth plate organization, potentially altered bone mineral density | Preclinical (Mouse models) |
| Histological Analysis | Chondrocyte organization, Matrix production | Evidence of increased chondrocyte proliferation and differentiation | Preclinical (Mouse models) |
Note: This table presents illustrative examples. Specific quantitative data and detailed findings would be dependent on the particular preclinical study.
These advanced research methodologies and techniques have collectively contributed to a comprehensive understanding of how this compound functions at the molecular and cellular levels and its potential to positively impact skeletal growth in individuals with achondroplasia.
Micro-Computed Tomography (µCT) for Bone Architecture
Micro-computed tomography (µCT) is a high-resolution imaging technique used to assess bone structure and morphology in detail researchgate.netresearchgate.net. In the context of achondroplasia research and the evaluation of treatments like vosoritide, µCT is employed to analyze parameters such as bone mineral density, bone volume/tissue volume, trabecular thickness, and trabecular number researchgate.net. Studies in mouse models of achondroplasia have utilized µCT to demonstrate improvements in skeletal parameters following treatment aimed at counteracting the effects of the FGFR3 mutation researchgate.net. For instance, analyses have revealed amelioration of kyphotic deformities and improvements in trabecular parameters at sites like the distal femur in treated mice researchgate.net. While direct search results specifically detailing µCT for this compound (vosoritide) were not extensively available within the provided snippets, the technique is a standard method for evaluating bone architecture in skeletal dysplasias and is relevant to assessing the structural impact of treatments affecting bone growth researchgate.netresearchgate.net.
Histological and Immunohistochemical Staining of Growth Plates
Histological analysis and immunohistochemical staining are crucial techniques for examining the cellular structure and composition of growth plates oup.comresearchgate.netjci.org. These methods allow researchers to assess chondrocyte proliferation, differentiation, and organization within the growth plate zones (e.g., proliferative and hypertrophic zones) researchgate.netjci.org. In achondroplasia, the ordered process of chondrocyte proliferation and differentiation in the growth plate is disrupted researchgate.netgoogle.com. Histological analyses can reveal the restoration of the hypertrophic zone and improved growth plate structure following treatment researchgate.netoup.comjci.org. Immunohistochemistry, particularly using markers like type X collagen (a marker for hypertrophic chondrocytes), provides further detail on chondrocyte maturation and the organization of the growth plate cartilage oup.comjci.org. Studies evaluating potential treatments for achondroplasia have shown that interventions can restore growth plate structure and improve chondrocyte differentiation as observed through these staining techniques researchgate.netoup.comjci.org.
Pharmacological and Biochemical Assays
A range of pharmacological and biochemical assays are used to understand the mechanism of action of vosoritide and its effects on cellular signaling.
Receptor Binding Studies
Vosoritide exerts its effects by binding to natriuretic peptide receptor-B (NPR-B) europa.eubiomarin.combiomarin.comeuropa.eu. Receptor binding studies are fundamental in characterizing the affinity and specificity of a ligand for its target receptor. These studies would typically involve incubating labeled vosoritide with cells or membranes expressing the NPR-B receptor to quantify binding affinity and assess competition with other ligands. While specific details of vosoritide receptor binding studies were not extensively provided in the search results, the mechanism of action clearly indicates that such studies are integral to confirming its interaction with NPR-B europa.eubiomarin.combiomarin.comeuropa.eu. NPR-B is primarily expressed by proliferative chondrocytes in the growth plate google.com.
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Quantification Assays
Binding of natriuretic peptides like CNP and its analog vosoritide to NPR-B activates the receptor's guanylyl cyclase activity, leading to the production of cyclic guanosine monophosphate (cGMP) researchgate.netnih.gov. cGMP acts as an intracellular second messenger, mediating downstream signaling that counteracts the inhibitory effects of the FGFR3 pathway on bone growth europa.eubiomarin.combiomarin-rareconnections.com. cGMP quantification assays, such as ELISA or other immunoassay-based methods, are used to measure intracellular or extracellular levels of cGMP researchgate.netgoogle.com. Increased levels of urinary cGMP have been observed following vosoritide administration in patients with achondroplasia, serving as a pharmacodynamic biomarker for NPR-B activation europa.eubiomarin.comtga.gov.aufda.gov. Exposure-response analyses have shown that vosoritide activity, as measured by urinary cGMP, is near saturation at certain doses europa.eubiomarin.comfda.gov.
Enzyme-Linked Immunosorbent Assays (ELISA) for Biomarkers
Enzyme-Linked Immunosorbent Assays (ELISA) are widely used to detect and quantify specific proteins or peptides in biological samples researchgate.netgoogle.com. In the context of vosoritide research, ELISA can be used to measure levels of various biomarkers related to bone formation, cartilage turnover, or the affected signaling pathways researchgate.netgoogle.comtga.gov.au. Serum collagen type X marker (CXM), a biomarker for endochondral ossification, has been assessed in clinical studies using methods likely including ELISA europa.eubiomarin.comtga.gov.aufda.gov. Daily administration of vosoritide has been shown to increase serum CXM levels from baseline biomarin.comfda.gov. ELISA can also be used to measure levels of natriuretic peptides or related precursors, such as NT-proCNP researchgate.net.
Kinase Activity Assays for MAPK Pathway Components
The FGFR3 pathway, which is overactive in achondroplasia, signals through several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway europa.eubiomarin.combiomarin.combiomarin-rareconnections.comresearchgate.netoup.comjci.orgeuropa.eu. Specifically, FGFR3 activation leads to the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) via components like RAF-1 and MEK1/2 europa.eubiomarin.combiomarin.combiomarin-rareconnections.comresearchgate.netnih.goveuropa.eu. Vosoritide counteracts FGFR3 signaling by inhibiting ERK1/2 activity at the level of RAF-1 europa.eubiomarin.combiomarin.combiomarin-rareconnections.comresearchgate.neteuropa.eu. Kinase activity assays are biochemical tests that measure the enzymatic activity of kinases like ERK1/2 or RAF-1. These assays can be performed in cell-based systems or with purified proteins to assess how vosoritide treatment affects the phosphorylation status or activity of these key components in the MAPK pathway. While specific details of kinase activity assays for vosoritide were not extensively provided in the search results, the described mechanism of action strongly implies that such assays are utilized to demonstrate its inhibitory effect on the FGFR3-MAPK signaling cascade europa.eubiomarin.combiomarin.combiomarin-rareconnections.comresearchgate.netnih.goveuropa.eu.
Bioinformatic and Computational Approaches
Bioinformatic and computational approaches play an increasingly vital role in understanding complex biological systems and the mechanisms of therapeutic compounds like vosoritide. These methods allow for the analysis of large datasets, the modeling of intricate cellular networks, and the prediction of molecular interactions, complementing traditional experimental research numberanalytics.comunl.edu.
Modeling of Signaling Networks
Computational modeling of biological signaling networks is a powerful technique used to simulate the behavior of these complex systems and predict their responses to various perturbations, including therapeutic interventions numberanalytics.complos.org. In the context of achondroplasia and vosoritide, modeling focuses on the interplay between the FGFR3 signaling pathway and the CNP/NPR-B pathway.
Activating mutations in FGFR3 lead to its hyperactivation, which negatively regulates chondrocyte proliferation and differentiation through various downstream signaling cascades, including the MAPK/ERK pathway nih.govbridgebio.combiomarin.com. The CNP/NPR-B pathway, when activated by vosoritide, counteracts these inhibitory effects by inhibiting the MAPK-ERK pathway drugbank.combiomarin.com.
Computational models can integrate known interactions between the components of these pathways to create a framework for simulation plos.org. By simulating these networks, researchers can explore how the different pathways interact, identify key regulatory nodes, and predict system behavior under various conditions, such as in the presence of activated FGFR3 or treatment with vosoritide plos.org. These models can help to prioritize pathways that work together or in tension to result in emergent phenomena, such as changes in cell proliferation or differentiation plos.org.
While specific detailed computational modeling studies focused solely on vosoritide's effect on the FGFR3/NPR-B network were not extensively detailed in the provided search results, the principles of such modeling are well-established in the study of complex biological networks numberanalytics.comunl.eduplos.orgiscb.org. These models can be qualitative or quantitative, incorporating various types of biological data, including genomic, transcriptomic, and proteomic information numberanalytics.comunl.edu. The development of user-friendly tools for network simulation is also advancing, making these approaches more accessible plos.org.
In Silico Predictions of Compound Interactions
In silico prediction of compound interactions involves using computational methods to predict how a compound like vosoritide might interact with its biological targets or potentially with other molecules. This is a critical aspect of drug discovery and understanding a drug's mechanism of action researchgate.netresearchgate.net.
For vosoritide, the primary known interaction is its binding to the natriuretic peptide receptor type B (NPR-B) drugbank.comnewdrugapprovals.org. This interaction initiates the signaling cascade that antagonizes the FGFR3 pathway newdrugapprovals.orgnih.govpedsendo.orgmdpi.com. In silico methods, such as molecular docking and molecular dynamics simulations, can be used to model the binding of vosoritide to the NPR-B receptor at an atomic level, predicting binding affinity and the specific residues involved in the interaction.
Furthermore, in silico approaches can be used to predict potential off-target interactions. While vosoritide is designed to specifically target NPR-B, computational methods can screen against databases of known protein structures to identify other proteins that the compound might bind to. This can help in understanding potential effects beyond the primary therapeutic target.
The search results indicate that vosoritide is a peptide and is unlikely to cause CYP- or transporter-mediated drug-drug interactions nih.goveuropa.eu. This suggests that computational predictions of interactions with cytochrome P450 enzymes or transporters would likely support this finding.
In silico prediction methods are constantly evolving, incorporating advanced techniques like machine learning and artificial intelligence to improve the accuracy of predicting compound-target interactions and potential drug-drug interactions numberanalytics.comresearchgate.netresearchgate.net. These methods can analyze the chemical structure of vosoritide and compare it to libraries of compounds with known interaction profiles to infer potential new interactions or confirm the specificity of its known target.
Future Directions in Vosoritide Research
Elucidating Long-Term Biological Impacts on Skeletal Development
Ongoing and future research is focused on understanding the long-term biological impacts of vosoritide on skeletal development beyond the initial increases in annualized growth velocity observed in clinical trials. While studies have demonstrated sustained improvements in height and disproportionate growth over several years, the ultimate effect on final adult height remains an area of investigation. mdpi.comresearchgate.net Long-term follow-up studies of participants from Phase 2 trials, extending up to 7 years, have shown sustained improvements in height and body proportionality without evidence of accelerated skeletal maturation. mdpi.com Research is also exploring the potential effects of vosoritide on body proportions, such as the upper-to-lower segment ratio, over extended treatment periods. oup.comnih.govresearchgate.net Expert opinion suggests that earlier treatment initiation may lead to greater final height and improved proportionality. nih.gov Furthermore, the impact of vosoritide on bone quality and strength as bones lengthen is being studied, with preliminary data suggesting that treatment allows bones to remain strong. biomarin.com
Exploring Potential Effects on Non-Skeletal Tissues and Systems
While the primary target of vosoritide is skeletal development, future research aims to explore its potential effects on non-skeletal tissues and systems that are also impacted by achondroplasia. Achondroplasia is associated with various medical complications, including neurological issues such as foramen magnum (B12768669) stenosis, spinal cord compression, and sleep-disordered breathing. mdpi.comkarger.com Studies are investigating whether vosoritide treatment, particularly when initiated in infancy, can reduce the risk or severity of these complications by potentially influencing the growth of the foramen magnum and other cranial structures. mdpi.comnih.govfundacionalpe.org Preliminary evidence from MRI changes in young children suggests a potential direct effect of vosoritide on craniofacial and foramen magnum growth, and ongoing studies are assessing if these changes translate into a decreased incidence of related complications. fundacionalpe.orgpedsendo.org Expert opinion supports the plausibility of a positive effect on the lifetime incidence of symptomatic spinal stenosis, kyphosis, obstructive sleep apnea, and foramen magnum stenosis with earlier long-term treatment. nih.govresearchgate.net Additionally, the impact of vosoritide on health-related quality of life, including physical and social functioning, is being evaluated in long-term studies. biomarin.compedsendo.org
Development of Advanced Preclinical Models
The development and utilization of advanced preclinical models are crucial for further understanding the complex effects of vosoritide and for evaluating potential future therapeutic strategies. While FGFR3 mouse models have been instrumental in demonstrating the potential of vosoritide to recover bone growth, the development of more sophisticated models that better mimic the human condition could provide deeper insights into the long-term biological impacts and effects on various organ systems. mdpi.com These models could be used to investigate the detailed cellular and molecular mechanisms underlying vosoritide's action, explore optimal timing and duration of treatment, and assess potential interactions with other biological pathways. Advanced models could also aid in evaluating the effects of vosoritide on bone healing and callus formation, which is particularly relevant when considering the potential for combined treatment with surgical interventions like limb lengthening. nih.gov
Comparative Studies with Novel Growth-Promoting Therapeutics
The landscape of therapeutic development for skeletal dysplasias is evolving, and future research will likely involve comparative studies evaluating vosoritide against or in combination with novel growth-promoting therapeutics. Several other investigational therapies targeting the FGFR3 pathway or alternative growth mechanisms are in various stages of clinical development. fundacionalpe.org Comparative studies would be essential to assess the relative efficacy, safety, and long-term outcomes of vosoritide compared to these emerging treatments. Research is also exploring the potential for combining vosoritide with surgical interventions such as limb lengthening. nih.gov Expert opinion is being gathered on the considerations and potential outcomes of such combined approaches, including the impact on height gain, proportionality, deformity correction, and bone healing. nih.gov Studies are needed to determine if pausing vosoritide treatment during surgery is necessary and what the potential implications of such interruptions might be. nih.gov
Genomic and Proteomic Studies for Predictive Biomarkers of Response
Identifying predictive biomarkers of response to vosoritide treatment is a key area for future research to enable personalized medicine approaches. Genomic and proteomic studies can help identify genetic variants or protein profiles that correlate with individual patient responses to vosoritide. While current pharmacokinetic studies have shown that exposure-response relationships for growth velocity and bone biomarkers saturate at certain dose levels, suggesting a plateau in effect, there is a wide range of individual responses. nih.govtga.gov.aukarger.com Future studies with larger sample sizes are needed to identify patient characteristics, including specific genetic mutations, that may predict clinical response. karger.com Biomarkers such as urinary cGMP and serum collagen type X marker (CXM) are already used to assess the pharmacological activity and effect on endochondral ossification, respectively. nih.govkarger.comeuropa.eu Further genomic and proteomic analyses could uncover additional biomarkers that predict the magnitude and nature of the growth response, as well as potential effects on non-skeletal complications, allowing for more tailored treatment strategies.
Q & A
Q. What is the foundational clinical evidence supporting Voxzogo’s efficacy in achondroplasia?
this compound’s approval is based on a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial (NCT03197766) involving 121 pediatric patients (5–18 years) with genetically confirmed achondroplasia . The study demonstrated a mean increase in annualized growth velocity (AGV) of 1.57 cm/year compared to placebo, sustained over 5 years in extension studies . Key endpoints included linear growth (height Z-scores) and safety. Researchers should replicate this design with stratification by age and baseline growth velocity to control variability.
Q. How should researchers address potential biases in this compound’s clinical trial design?
- Methodological considerations :
- Inclusion criteria : Genetic confirmation of achondroplasia (FGFR3 mutation) and open epiphyses .
- Exclusion criteria : Cardiovascular disease or antihypertensive use, which may confound safety assessments of transient hypotension .
- Blinding : Use placebo injections matched in volume and administration frequency .
- Data normalization : Adjust for baseline AGV and parental height to mitigate confounding .
Q. What are the standard protocols for monitoring safety in this compound trials?
- Core safety endpoints :
- Recommendation : Implement real-world pharmacovigilance studies (e.g., CrescNet registry data from 452 patients) to capture rare or delayed adverse events .
Advanced Research Questions
Q. How do contradictory findings on this compound’s impact on bone age and growth duration inform trial design?
While Phase 3 data showed no acceleration in bone age , longitudinal studies must reconcile this with the theoretical risk of premature epiphyseal closure. Researchers should:
Q. What methodological challenges arise when extrapolating this compound’s efficacy to hypochondroplasia or idiopathic short stature?
Q. How can researchers reconcile discrepancies between clinical trial outcomes and real-world effectiveness?
Q. What biomarkers are validated for assessing this compound’s biological activity in research settings?
- Serum collagen X (SCX) : Elevated levels correlate with growth plate activity and treatment response .
- IGF-1 and CNP : Monitor to assess downstream signaling via NPR-B .
- Practical protocol : Collect serum samples at baseline, 6 months, and annually, with ELISA-based quantification .
Methodological Recommendations
- For basic research : Standardize growth velocity calculations using WHO anthro software and account for seasonal variability .
- For advanced studies : Leverage real-world evidence (e.g., CANOPY program with >6,000 patient-years of data) to validate long-term safety .
- Data conflicts : Conduct meta-analyses of RCT and registry data using GRADE criteria to assess evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
